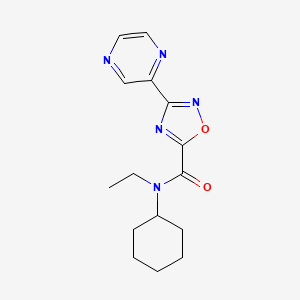

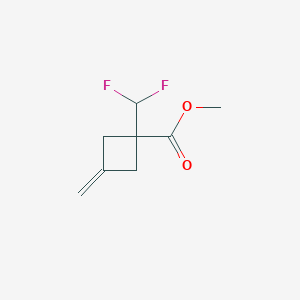

Methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

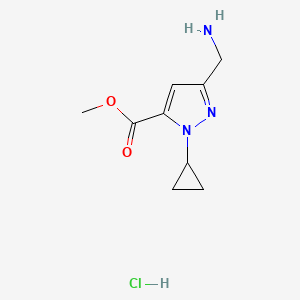

Methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate, also known as Methyl DFCM or Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a cyclobutane derivative that has a difluoromethyl group attached to it. The unique structure of Methyl DFCM makes it an interesting molecule to study, and researchers have been exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis Techniques

Methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate plays a significant role in synthetic chemistry due to its unique structural and chemical properties. Researchers have explored its reactivity, particularly focusing on the competition between ester and formyl groups, which control the torquoselectivity in cyclobutene electrocyclic reactions. Such studies underscore the potential of this compound in synthesizing complex molecular structures. Niwayama and Houk (1992) confirmed theoretical predictions by demonstrating the thermolysis of methyl 3-formylcyclobutene-3-carboxylate, leading to methyl (2H)-pyrane-5-carboxylate via electrocyclization of the formyl-in, ester-out product of ring opening (Niwayama & Houk, 1992).

Fluorinated Analogues and Their Synthesis

The synthesis of fluorinated analogues of 1-aminocyclobutane-1-carboxylate, such as 1-amino-3,3-difluorocyclobutanecarboxylic acid, from acetone showcases the adaptability and importance of this compound in medicinal chemistry and drug discovery. The key step involves transforming a ketone group into the CF2-group using morpholino-sulphur trifluoride, highlighting the compound’s utility in creating biologically relevant molecules (Mykhailiuk, Radchenko, & Komarov, 2010).

gem-Difluorocyclobutane Core in Medicinal Chemistry

The geminal difluorocyclobutane core is a valuable structural element in medicinal chemistry, and strategies for synthesizing gem-difluorocyclobutanes, particularly the 2-substituted cases, are critical. Lin et al. (2021) reported a migratory gem-difluorination of aryl-substituted methylenecycloproanes for the synthesis of 2-arylsubstituted gem-difluorocyclobutanes, using commercially available Selectfluor and Py·HF as the fluorine sources. This protocol proceeds via a Wagner-Meerwein rearrangement with mild reaction conditions, showcasing the compound’s potential as a versatile building block for synthesizing biologically active molecules (Lin et al., 2021).

Imaging and Diagnostic Applications

In the realm of medical imaging and diagnostics, fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, was synthesized for positron emission tomography (PET). This innovation represents a significant advance in the diagnostic imaging of tumors, providing high specificity and enhancing the clarity of PET scans. The synthesis and application of FACBC illustrate the critical role of this compound derivatives in developing new, more effective diagnostic tools (Shoup & Goodman, 1999).

Propiedades

IUPAC Name |

methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O2/c1-5-3-8(4-5,6(9)10)7(11)12-2/h6H,1,3-4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMASTQEHGZOLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(=C)C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2840710.png)

![N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2840711.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2840721.png)